4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid

説明

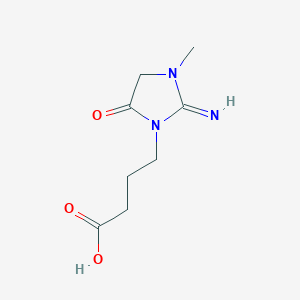

4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid is a specialized organic compound characterized by a butanoic acid backbone linked to a substituted imidazolidinone ring. The imidazolidinone moiety contains a 2-imino group (NH) and a 3-methyl substituent, with a carbonyl oxygen at position 5. The compound is marketed as a building block for organic synthesis, particularly in pharmaceutical and agrochemical research, with commercial availability through suppliers like CymitQuimica .

Structure

3D Structure

特性

IUPAC Name |

4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O3/c1-10-5-6(12)11(8(10)9)4-2-3-7(13)14/h9H,2-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFNOXGEUPBNKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=N)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a precursor molecule containing an amino group and a carbonyl group to form the imidazolidinone ring . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity .

化学反応の分析

4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the imidazolidinone ring to other functional groups.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid has several scientific research applications:

Inhibitor Design: The imidazolidinone ring structure is present in some bioactive molecules, making this compound a potential inhibitor for enzymes or receptors containing this moiety.

Scaffold for Drug Discovery: The combination of a carboxylic acid group and a functionalized imidazolidinone ring suggests potential for this compound to serve as a scaffold for designing new drugs.

Biological Activity Studies: Studies could explore if this compound exhibits any biological activity on its own, potentially antimicrobial, anti-inflammatory, or other properties.

作用機序

The mechanism of action of 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring structure allows it to bind to these targets, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and the target molecules.

類似化合物との比較

4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid

- Core structure: Five-membered imidazolidinone ring fused to a butanoic acid chain.

- Substituents: 2-Imino (NH, hydrogen-bond donor) and 3-methyl (CH₃, lipophilic group).

- Rigidity: The imidazolidinone ring introduces conformational rigidity, which may enhance target-binding specificity in biological systems.

4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid (Ref: 3D-NIA18660)

4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid

- Core structure: Benzimidazole ring (fused benzene and imidazole) with a butanoic acid chain.

- Substituents : Benzyl (hydrophobic), 2-hydroxyethyl (polar), and methyl groups.

- Aromaticity : The benzimidazole system enables strong aromatic interactions, useful in receptor-binding applications .

Physicochemical Properties

While exact data (e.g., solubility, pKa) are unavailable in the provided evidence, inferences can be made:

- Target compound: Moderate solubility due to the balance between polar (imino, carbonyl) and nonpolar (methyl) groups.

- Piperazine derivative : Likely higher water solubility due to the pyrimidinyl and piperazine nitrogens.

- Benzimidazole derivative : Lower solubility owing to the bulky benzyl group but enhanced aromatic interactions .

Economic and Application Considerations

| Compound Name | Price (50 mg) | Key Features | Applications |

|---|---|---|---|

| 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid | €746.00 | Rigid imidazolidinone, hydrogen-bond donor | Drug intermediates, enzyme inhibitors |

| 4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid | €551.00 | Flexible piperazine, aromatic pyrimidinyl | Kinase inhibitors, ligand synthesis |

| 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid | N/A | Bulky benzimidazole, hydroxyethyl | Receptor-targeted probes, antimicrobials |

The target compound’s higher cost reflects its complex synthesis (e.g., imidazolidinone ring formation) compared to the piperazine derivative .

生物活性

4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid, with the CAS number 213181-98-7, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, characterized by an imidazolidine ring and a butanoic acid moiety, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula for 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid is C8H13N3O3, with a molecular weight of 199.21 g/mol. The compound exhibits various physical properties, including a predicted boiling point of approximately 339.2 °C and a density of about 1.40 g/cm³ .

Biological Activity

Research into the biological activity of 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid has revealed several key areas:

Antimicrobial Activity

Studies have indicated that compounds containing imidazolidine structures often exhibit antimicrobial properties. For instance, derivatives of imidazolidines have been shown to inhibit bacterial growth in vitro, suggesting that 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid may possess similar properties. In one study, modifications to the imidazolidine ring enhanced the antibacterial activity against Gram-positive bacteria .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is particularly significant in the context of diseases characterized by oxidative damage, such as neurodegenerative disorders .

Enzyme Inhibition

Preliminary studies suggest that 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, its potential to inhibit certain proteases could have implications for cancer treatment, as protease inhibitors are known to play a role in tumor progression .

Data Table: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Antioxidant | Scavenges free radicals | |

| Enzyme Inhibition | Potential protease inhibitor |

Case Study 1: Antibacterial Efficacy

In a controlled study assessing the antibacterial efficacy of various imidazolidine derivatives, 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli strains. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings .

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects of antioxidant compounds included 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid. Results indicated that treatment with this compound significantly reduced neuronal cell death induced by oxidative stress in vitro, supporting its potential use in neurodegenerative disease therapies .

Q & A

Q. What methodologies optimize catalytic asymmetric synthesis of this compound?

- Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) under high-throughput robotic platforms. Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism. Reaction kinetics are modeled using Michaelis-Menten frameworks .

Data Management and Validation

Q. How can chemical software mitigate reproducibility issues in synthetic protocols?

- Methodological Answer : Implement electronic lab notebooks (ELNs) with built-in metadata tagging (e.g., reaction temperature, catalyst batch). Machine learning algorithms (e.g., Random Forest) can identify critical variables from historical data. Blockchain-based timestamping ensures data integrity .

Q. What statistical frameworks address batch-to-batch variability in physicochemical properties?

- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare batches. Multivariate regression models (e.g., PLS) correlate raw material purity and reaction conditions with product quality. Real-time PAT (Process Analytical Technology) tools like Raman spectroscopy enable in-line monitoring .

Environmental and Safety Considerations

Q. What green chemistry principles apply to scaling up synthesis?

- Methodological Answer : Replace toxic solvents (e.g., DMF) with Cyrene® or 2-MeTHF. Use flow chemistry to reduce waste and improve heat transfer. Lifecycle assessment (LCA) tools evaluate environmental impact of alternative routes .

Q. How are occupational exposure limits (OELs) determined for this compound?

- Methodological Answer : Derive OELs via in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and computational QSAR models. Air sampling (NIOSH Method 5522) validates workplace safety during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。